N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide is a complex organic compound that features a benzothiazole ring fused with a thiophene ring and an acetamide group
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-13-14(2)25-21(23-18(24)12-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)26-20/h3-11H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALYDVXQHXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of 2-amino benzothiazole derivatives through the acetylation of 2-amino benzothiazole in the presence of triethylamine (TEA) in chloroform.
Formation of Thiophene Derivative: The thiophene ring is synthesized through a Knoevenagel condensation reaction involving 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to benzothiazoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole and thiophene derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide involves its interaction with bacterial cell membranes and enzymes. The compound disrupts the cell membrane integrity and inhibits key enzymes involved in bacterial metabolism, leading to cell death . Molecular docking studies have shown that it binds effectively to the active sites of these enzymes, blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a phenylacetamide group.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have various aryl groups attached to the benzothiazole ring.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide is unique due to its combined benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions and stability under various conditions.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.
Chemical Structure and Properties
The compound's structure includes a benzothiazole ring , a thiophene ring , and a phenylacetamide group . Its molecular formula is with a molecular weight of 385.47 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H15N3O3S2 |
| Molecular Weight | 385.47 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions but sensitive to light |
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain benzothiazole derivatives significantly inhibited the proliferation of A431 and A549 cells, reducing the expression of inflammatory factors like IL-6 and TNF-α .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. A study evaluating various benzothiazole derivatives reported effective antibacterial activity against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50) for some derivatives was found to be lower than that of established antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory properties. Research involving mouse monocyte macrophages indicated that certain derivatives could significantly reduce the expression levels of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is thought to involve several biochemical pathways:
- Inhibition of Cell Proliferation : The compound interacts with cell cycle regulators leading to apoptosis in cancer cells.
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Membrane Disruption : Studies have shown that certain derivatives can cause cell membrane rupture in bacteria, leading to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Anticancer Evaluation : In vitro assays demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range.
Compound Cell Line IC50 (μM) Compound B7 A431 1 - 4 Compound B7 A549 1 - 4 - Antibacterial Activity : The compound showed effective results against Xanthomonas species with EC50 values lower than traditional antibiotics.
Q & A
Basic: What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenylacetamide?
Methodological Answer:
The synthesis typically involves sequential formation of the benzothiazole and thiophene rings, followed by functionalization with the phenylacetamide group. Key steps include:
- Ring Formation : Condensation reactions under reflux using glacial acetic acid or toluene/water mixtures to assemble the benzothiazole and dimethylthiophene moieties .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane or DMF, with triethylamine as a base .
- Optimization : Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) and recrystallization (ethanol or methanol/acetone mixtures) to improve purity .
Basic: How can structural characterization of this compound be performed?
Methodological Answer:
Characterization relies on complementary analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the benzothiazole and thiophene rings, and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Use SHELX-97 for structure refinement .
Advanced: What are the potential biological activities of this compound based on structural analogs?
Methodological Answer:
Structural analogs suggest possible bioactivities:
- Antimicrobial Activity : Benzothiazole derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition .
- Antiviral Properties : Sulfonamide-containing analogs (e.g., TMV inhibitors) imply potential RNA polymerase or protease targeting .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., MIC determinations) and molecular docking to validate targets like bacterial dihydrofolate reductase .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Comparative SAR Analysis : Systematically modify substituents (e.g., halogenation at the phenyl ring) to assess activity trends .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using reference strains (e.g., E. coli ATCC 25922) .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with bioactivity to identify critical functional groups .
Advanced: What advanced crystallographic techniques are used to study this compound?
Methodological Answer:
- High-Resolution X-ray Diffraction : Resolve π-π stacking interactions between benzothiazole and thiophene rings. Use synchrotron radiation for <1 Å resolution .
- Hydrogen Bond Analysis : Identify N–H⋯N or N–H⋯O motifs using SHELXL refinement. These interactions influence crystal packing and stability .
- Twinned Data Refinement : For challenging crystals, apply twin-law matrices in SHELXL to deconvolute overlapping reflections .
Advanced: What are the challenges in optimizing reaction yields during synthesis?
Methodological Answer:
Common pitfalls and solutions:
- Byproduct Formation : Minimize via slow addition of reagents (e.g., acyl chlorides) at 0–5°C to control exothermic reactions .
- Low Solubility : Use polar aprotic solvents (e.g., DMSO) for coupling steps or introduce solubilizing groups (e.g., methoxy) .
- Catalyst Selection : Screen transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura cross-coupling to improve aryl-thiophene bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
